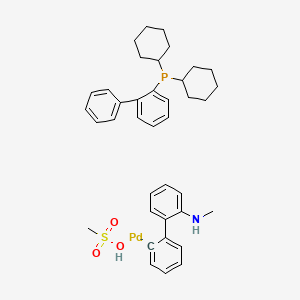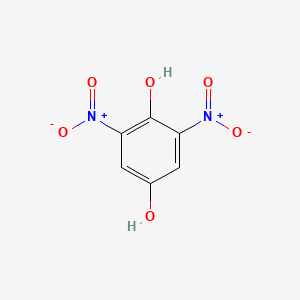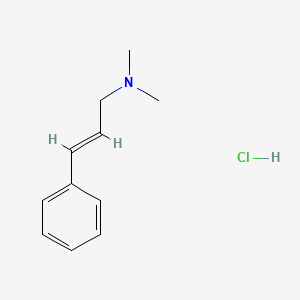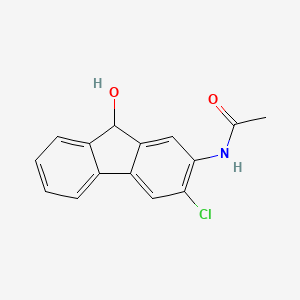
CyJohnPhos Pd G4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CyJohnPhos Pd G4 is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it a highly effective catalyst. This compound is bench stable and soluble in most organic solvents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: CyJohnPhos Pd G4 is synthesized through a series of chemical reactions involving palladium and phosphine ligands. The specific synthetic route involves the combination of 2-biphenylyl (dicyclohexyl)phosphine with methanesulfonato-κO and 2′-(methylamino)-2-biphenylyl . The reaction conditions typically require controlled temperatures and the use of organic solvents to ensure the stability and effectiveness of the compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets industrial standards for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions: CyJohnPhos Pd G4 undergoes several types of reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The common reagents used in these reactions include palladium sources, phosphine ligands, and various organic solvents. The reaction conditions often involve controlled temperatures and the presence of bases or other catalytic agents to facilitate the coupling reactions .
Major Products Formed: The major products formed from these reactions are typically complex organic molecules, including biaryl compounds, amines, and other functionalized organic structures. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
CyJohnPhos Pd G4 has a wide range of scientific research applications, including:
- Chemistry : Used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
- Biology : Facilitates the synthesis of biologically active molecules and pharmaceuticals.
- Medicine : Involved in the development of new drugs and therapeutic agents.
- Industry : Applied in the production of fine chemicals, polymers, and advanced materials .
Mécanisme D'action
The mechanism of action of CyJohnPhos Pd G4 involves the formation of a palladium complex with the phosphine ligand. This complex acts as a catalyst in cross-coupling reactions by facilitating the transfer of functional groups between reactants. The molecular targets and pathways involved include the activation of palladium and the stabilization of reactive intermediates, leading to efficient bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- CyJohnPhos Pd G3
- DavePhos Pd G4
- cataCXium Pd G4
- RuPhos Pd G4
- SPhos Pd G4
Uniqueness: CyJohnPhos Pd G4 is unique due to its high stability, solubility in organic solvents, and effectiveness in a wide range of cross-coupling reactions. Its combination with the Buchwald Fourth Generation Palladacycle enhances its catalytic activity, making it a preferred choice for many synthetic applications .
Propriétés
Formule moléculaire |
C38H47NO3PPdS- |
|---|---|
Poids moléculaire |
735.2 g/mol |
Nom IUPAC |
dicyclohexyl-(2-phenylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium |
InChI |
InChI=1S/C24H31P.C13H12N.CH4O3S.Pd/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;; |
Clé InChI |
NFNOOIZHUOHMAT-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)




![N-(2-([1,1'-Biphenyl]-4-carbonyl)benzofuran-3-yl)acetamide](/img/structure/B11940732.png)
![{[Benzyl(hydroxy)amino]methyl}benzene hydrochloride](/img/structure/B11940737.png)





